Cas no 681482-50-8 (4-{4-(trifluoromethoxy)phenylmethyl}piperidine)

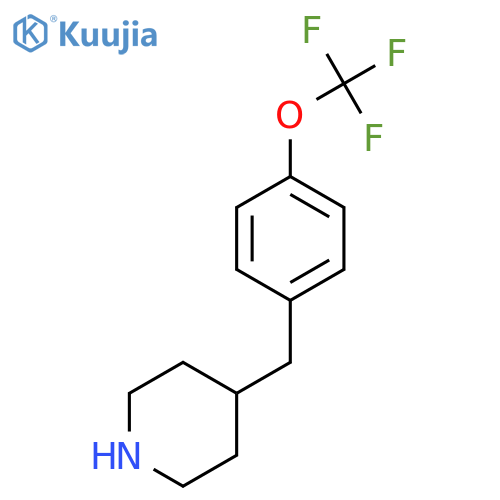

681482-50-8 structure

商品名:4-{4-(trifluoromethoxy)phenylmethyl}piperidine

4-{4-(trifluoromethoxy)phenylmethyl}piperidine 化学的及び物理的性質

名前と識別子

-

- 4-{4-(trifluoromethoxy)phenylmethyl}piperidine

- 4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine

- EN300-1931355

- 4-(4-(trifluoromethoxy)benzyl)piperidine

- SCHEMBL5541525

- 681482-50-8

- 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine

- A1-08275

- 4-(4-trifluoromethoxybenzyl)piperidine

-

- インチ: 1S/C13H16F3NO/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2

- InChIKey: DDRXKFUYYZOXFH-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)CC1CCNCC1)(F)F

計算された属性

- せいみつぶんしりょう: 259.11839862g/mol

- どういたいしつりょう: 259.11839862g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

4-{4-(trifluoromethoxy)phenylmethyl}piperidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-{4-(trifluoromethoxy)phenylmethyl}piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931355-0.05g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 0.05g |

$1032.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-1g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 1g |

$1229.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-5g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 5g |

$3562.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-0.1g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 0.1g |

$1081.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-1.0g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-1931355-0.25g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 0.25g |

$1131.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-2.5g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 2.5g |

$2408.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-5.0g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1931355-10g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 10g |

$5283.0 | 2023-09-17 | ||

| Enamine | EN300-1931355-0.5g |

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine |

681482-50-8 | 0.5g |

$1180.0 | 2023-09-17 |

4-{4-(trifluoromethoxy)phenylmethyl}piperidine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

681482-50-8 (4-{4-(trifluoromethoxy)phenylmethyl}piperidine) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 249916-07-2(Borreriagenin)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量